molecular formula C12H20O2 B5271150 [(2E)-2-(2-methylpropylidene)cyclohexyl] acetate

[(2E)-2-(2-methylpropylidene)cyclohexyl] acetate

Cat. No.: B5271150
M. Wt: 196.29 g/mol
InChI Key: WHUNIOPIUYMRPZ-DHZHZOJOSA-N
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Description

[(2E)-2-(2-methylpropylidene)cyclohexyl] acetate is an organic compound with the molecular formula C12H20O2. It is an ester derived from the reaction between [(2E)-2-(2-methylpropylidene)cyclohexanol] and acetic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Scientific Research Applications

[(2E)-2-(2-methylpropylidene)cyclohexyl] acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.

    Industry: Used in the flavor and fragrance industry for its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-2-(2-methylpropylidene)cyclohexyl] acetate typically involves the esterification of [(2E)-2-(2-methylpropylidene)cyclohexanol] with acetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

[(2E)-2-(2-methylpropylidene)cyclohexyl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst (e.g., sulfuric acid or sodium methoxide).

Major Products Formed

    Hydrolysis: [(2E)-2-(2-methylpropylidene)cyclohexanol] and acetic acid.

    Reduction: [(2E)-2-(2-methylpropylidene)cyclohexanol].

    Transesterification: A different ester depending on the alcohol used.

Mechanism of Action

The mechanism of action of [(2E)-2-(2-methylpropylidene)cyclohexyl] acetate involves its hydrolysis to release [(2E)-2-(2-methylpropylidene)cyclohexanol] and acetic acid. The ester linkage is susceptible to hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis can occur in various biological systems, leading to the release of the active alcohol and acetic acid.

Comparison with Similar Compounds

[(2E)-2-(2-methylpropylidene)cyclohexyl] acetate can be compared with other esters such as:

    Ethyl acetate: A common ester with a similar structure but different alkyl group.

    Methyl butyrate: Another ester with a different alkyl group and carboxylic acid component.

    Isopropyl acetate: An ester with a different alcohol component.

Uniqueness

This compound is unique due to its specific structure, which includes a cyclohexyl ring and a (2-methylpropylidene) group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications such as the flavor and fragrance industry.

Conclusion

This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study in scientific research.

Properties

IUPAC Name

[(2E)-2-(2-methylpropylidene)cyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)8-11-6-4-5-7-12(11)14-10(3)13/h8-9,12H,4-7H2,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUNIOPIUYMRPZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1CCCCC1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/1\CCCCC1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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